molecular formula C10H14Cl3N3 B2417940 2-(5-Chloro-2-methylbenzimidazol-1-yl)ethanamine;dihydrochloride CAS No. 2416234-04-1

2-(5-Chloro-2-methylbenzimidazol-1-yl)ethanamine;dihydrochloride

Cat. No.: B2417940
CAS No.: 2416234-04-1
M. Wt: 282.59
InChI Key: ILZJLJKHIZHRFP-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methylbenzimidazol-1-yl)ethanamine;dihydrochloride is a small molecule compound with the molecular formula C10H14Cl3N3 and a molecular weight of 282.59.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted benzimidazoles . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps for purification and crystallization to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methylbenzimidazol-1-yl)ethanamine;dihydrochloride can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction could lead to a more saturated compound.

Scientific Research Applications

2-(5-Chloro-2-methylbenzimidazol-1-yl)ethanamine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methylbenzimidazol-1-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-2-methyl-1H-benzimidazol-1-yl)ethanamine: Similar in structure but without the dihydrochloride salt form.

    Other substituted benzimidazoles: Compounds with different substituents on the benzimidazole core, which may exhibit varying biological activities and chemical properties.

Uniqueness

2-(5-Chloro-2-methylbenzimidazol-1-yl)ethanamine;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and biological activity

Properties

IUPAC Name

2-(5-chloro-2-methylbenzimidazol-1-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3.2ClH/c1-7-13-9-6-8(11)2-3-10(9)14(7)5-4-12;;/h2-3,6H,4-5,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTFRIVSIJQBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCN)C=CC(=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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